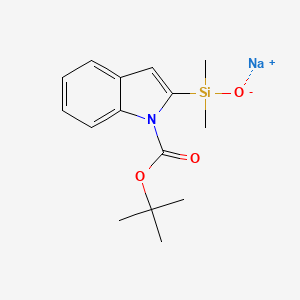

Sodium (N-(Boc)-2-indolyl)dimethylsilanolate

Descripción general

Descripción

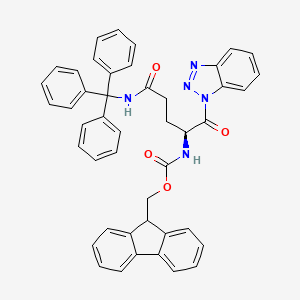

“Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” is a chemical compound that involves a sodium ion, an indole group, and a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis and can be added to amines under aqueous conditions .

Synthesis Analysis

The synthesis of compounds involving the Boc group, such as “this compound”, typically involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

Molecular Structure Analysis

The molecular structure of “this compound” would involve a sodium ion, an indole group, and a Boc group. The Boc group is stable towards most nucleophiles and bases . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.

Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions in Organic Synthesis Sodium (N-(Boc)-2-indolyl)dimethylsilanolate plays a key role in cross-coupling reactions, particularly in the palladium-catalyzed coupling of 2-indolylsilanols with substituted aryl halides. This process is significant for creating complex organic molecules, where sodium tert-butoxide is used as an activator, highlighting the compound's utility in organic synthesis (Denmark & Baird, 2004).

T-butoxycarbonylation of Amines The compound has been utilized in the t-butoxycarbonylation of amines, a process critical in protecting amine functionalities during synthetic procedures. This application demonstrates its relevance in modifying amino acids and peptides for further chemical transformations (Guibe-jampel & Wakselman, 1971).

Innovative Reducing Agent this compound is notable for its role in reduction reactions. As a reducing agent, it's used in a wide range of chemical processes, including the reduction of indoles and quinolines, showcasing its versatility in various chemical transformations (Gribble, 1999).

Electrochemical Applications The compound's utility extends to electrochemical applications. It's involved in the synthesis of organoborohydride compounds, which are analyzed using electrochemical methods. This highlights its significance in understanding and developing new materials for various technological applications (Cardoso et al., 2017).

Sensitivity in MRI Techniques this compound contributes to the sensitivity of MRI techniques. It's involved in enhancing the detection of proteoglycan depletion in cartilage, demonstrating its importance in medical imaging and potentially aiding in the diagnosis of osteoarthritis (Borthakur et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate, also known as sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate, is the amine group in various biomolecules . This compound is used for the N-Boc protection of amines , a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process called N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , allowing for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

It plays a crucial role in the synthesis of complex polyfunctional molecules, particularly peptides . The Boc-protected amines and amino acids can be readily introduced and removed under a variety of conditions , facilitating the manipulation of these molecules in various biochemical reactions.

Result of Action

The primary result of the action of this compound is the protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in chemical reactions, without affecting the amine group . The Boc group can be easily removed under a variety of conditions when the protection is no longer needed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and in the presence of certain catalysts . Moreover, the compound can perform its function under both aqueous and anhydrous conditions , making it versatile for use in different environments.

Direcciones Futuras

The future directions for research on “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” could involve further investigation of its synthesis, properties, and potential applications. Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Therefore, compounds involving sodium ions, such as “this compound”, could potentially have applications in this area.

Propiedades

IUPAC Name |

sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCYALUOJYEPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722879 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879904-86-6 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)